Stereochemistry Dictates Binding Affinity: A Comparison of the (3S,8R,9R,12S)-Diastereomer with Clinically Active (3S,8S,9S,12S)-Atazanavir
The binding affinity of (3S,8R,9R,12S)-Atazanavir to the HIV-1 protease active site is dramatically lower than that of the active (3S,8S,9S,12S)-Atazanavir isomer. This difference stems from the inversion at the C8 and C9 stereocenters, which misaligns the critical C8-hydroxyl group, preventing it from forming essential hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') of the enzyme . The clinically active isomer, in contrast, achieves potent inhibition with an IC₅₀ value of 0.28 nM against wild-type HIV-1 protease [1].
| Evidence Dimension | HIV-1 Protease Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Significantly reduced binding affinity, orders of magnitude lower than the active isomer. Exact IC₅₀ not reported as it is effectively inactive . |
| Comparator Or Baseline | (3S,8S,9S,12S)-Atazanavir: IC₅₀ = 0.28 nM [1] |
| Quantified Difference | Binding affinity reduction of 'orders of magnitude' . |
| Conditions | In vitro binding assay and structural analysis of HIV-1 protease active site interactions. |
Why This Matters
This data confirms that (3S,8R,9R,12S)-Atazanavir is not a functional substitute for the active drug; its value lies exclusively in its role as a defined analytical impurity or a stereochemical reference standard.
- [1] Emert-Sedlak, L., et al. (2014). Increased concentrations of Protease Inhibitors are required to inhibit HIV-1ΔNef. PLoS ONE, 9(4), e95352. View Source
